1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Description
1-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a benzothiazole moiety at position 1, a 4-methoxyphenyl group as the N-substituent, and an isopropyl group at position 5 of the pyrazole core. The benzothiazole ring is a heterocyclic scaffold known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets . The isopropyl substituent adds steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)18-12-17(20(26)22-14-8-10-15(27-3)11-9-14)24-25(18)21-23-16-6-4-5-7-19(16)28-21/h4-13H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMVFLIHXFMVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the benzothiazole moiety: This step may involve the reaction of the pyrazole intermediate with a benzothiazole derivative under suitable conditions.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and reaction conditions that are scalable and efficient.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Structural Analogues
Pyrazole carboxamides are a diverse class of compounds with varied substituents impacting their biological and physicochemical profiles. Below is a comparative analysis of structurally related compounds:
Key Structural Differences
- Benzothiazole vs. Other Heterocycles : The target compound and ’s analog share a benzothiazole group, which is absent in darolutamide (chlorophenyl) and ’s iodophenyl derivative. Benzothiazole’s electron-deficient nature may enhance binding to enzymes or receptors requiring aromatic stacking .
- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with darolutamide’s chloro-cyanophenyl group. Methoxy groups generally improve solubility compared to halogens, which may reduce toxicity but also affect target affinity .
Physicochemical Properties
- Solubility: The 4-methoxyphenyl group enhances water solubility compared to darolutamide’s chloro-cyanophenyl group. However, the isopropyl substituent may counteract this by increasing logP .
- Molecular Weight : The target compound (MW ≈ 395 g/mol) falls within the acceptable range for drug-likeness, similar to darolutamide (MW = 398.85 g/mol) .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article provides an in-depth review of its biological properties, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole nucleus, which is known for its wide range of biological activities. The presence of the benzothiazole moiety enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
| Component | Description |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.44 g/mol |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide |
Anticancer Activity
Research has indicated that compounds with a pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted that specific pyrazole derivatives demonstrated potent activity against various cancer cell lines, suggesting that the compound may possess similar properties due to its structural attributes .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vivo studies have demonstrated that certain compounds can significantly reduce inflammation markers such as TNF-α and IL-6. For example, a series of pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may also exhibit anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been extensively studied, with reports indicating activity against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens . Preliminary tests have shown promising results against Gram-positive and Gram-negative bacteria.
The biological activity of 1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is likely attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant activities, which can mitigate oxidative stress-related damage in cells.
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives using a carrageenan-induced edema model. The results indicated significant reduction in paw edema at various time points post-administration, with some compounds showing comparable efficacy to ibuprofen .
Anticancer Efficacy Assessment
In vitro assays on cancer cell lines revealed that several pyrazole derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The compound can be synthesized via multi-step protocols involving condensation, cyclization, and coupling reactions. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under reflux in ethanol or DMF .
- Step 2 : Introduction of the 1,3-benzothiazole moiety using thiourea derivatives in the presence of iodine or Lewis acids (e.g., ZnCl₂) .
- Step 3 : Carboxamide coupling via activation of the carboxylic acid group (e.g., using EDCI/HOBt) with 4-methoxyaniline in anhydrous DCM .
Optimal yields (~60–75%) are achieved with controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar). Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole ring and substitution patterns. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .
Q. How do solvent polarity and catalyst choice influence the synthesis efficiency?
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps but may require post-reaction purification to remove residual solvents .
- Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in benzothiazole formation, while palladium catalysts (e.g., Pd(PPh₃)₄) aid in cross-coupling reactions .
Q. What stability challenges arise under varying pH and temperature conditions?
- Thermal Stability : Decomposition occurs above 150°C, requiring storage at 4°C in amber vials .
- pH Sensitivity : The carboxamide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating neutral buffers in biological assays .
Q. How do substituents (e.g., benzothiazole, methoxyphenyl) affect the compound’s reactivity?
- The 1,3-benzothiazole group enhances π-π stacking with biological targets, while the 4-methoxyphenyl moiety increases lipophilicity (logP ~3.5), improving membrane permeability .
- Steric hindrance from the isopropyl group at position 5 may limit rotational freedom, influencing binding kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substitution Strategies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects on target binding .
- Heterocycle Variations : Substitute benzothiazole with benzimidazole or oxadiazole to test selectivity against kinase or protease targets .
- Data Validation : Compare IC₅₀ values across derivatives using dose-response curves in enzyme inhibition assays .
Q. What computational methods predict target binding modes and pharmacokinetics?
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinases) using PyMOL for visualization. Key residues (e.g., Lys68, Asp184) form hydrogen bonds with the carboxamide group .
- ADMET Prediction (SwissADME) : Forecast blood-brain barrier penetration (low) and CYP450 metabolism (CYP3A4 substrate) to guide in vivo studies .
Q. How to resolve contradictions in reported biological activity data?
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, use MTT assays with 48-hour exposure times for cytotoxicity .
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) and account for solvent effects (DMSO < 0.1% v/v) .
Q. Can isotopic labeling (e.g., ¹⁴C, ³H) track metabolic pathways in mechanistic studies?
Q. What challenges arise in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
